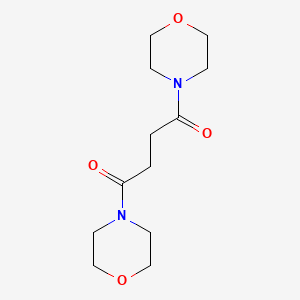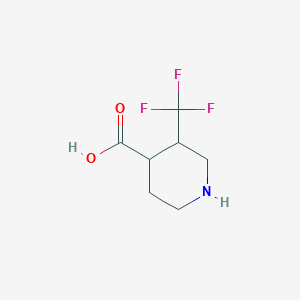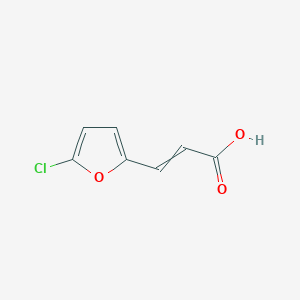
3-(5-Chlorofuran-2-yl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Chlorofuran-2-yl)prop-2-enoic acid is an organic compound with the molecular formula C7H5ClO3 and a molecular weight of 172.57 g/mol . This compound is characterized by the presence of a chlorinated furan ring attached to a propenoic acid moiety. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-chlorofuran with acrylate derivatives under specific conditions to yield the desired product . The reaction conditions often include the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
Industrial production of 3-(5-Chlorofuran-2-yl)prop-2-enoic acid may involve large-scale chlorination processes followed by esterification and hydrolysis steps. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Chlorofuran-2-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the propenoic acid group to a saturated carboxylic acid.
Substitution: The chlorinated furan ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as carboxylic acids, alcohols, and substituted furans .
Applications De Recherche Scientifique
3-(5-Chlorofuran-2-yl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(5-Chlorofuran-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The chlorinated furan ring and the propenoic acid group play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways and cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(5-Bromofuran-2-yl)prop-2-enoic acid
- 3-(5-Iodofuran-2-yl)prop-2-enoic acid
- 3-(5-Methylfuran-2-yl)prop-2-enoic acid
Uniqueness
3-(5-Chlorofuran-2-yl)prop-2-enoic acid is unique due to the presence of the chlorine atom on the furan ring, which imparts distinct chemical and biological properties. Compared to its brominated and iodinated counterparts, the chlorinated compound exhibits different reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C7H5ClO3 |
|---|---|
Poids moléculaire |
172.56 g/mol |
Nom IUPAC |
3-(5-chlorofuran-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C7H5ClO3/c8-6-3-1-5(11-6)2-4-7(9)10/h1-4H,(H,9,10) |
Clé InChI |
RVLDLKQBAJBUGU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(OC(=C1)Cl)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


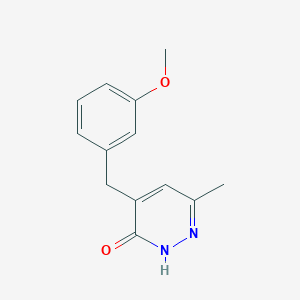
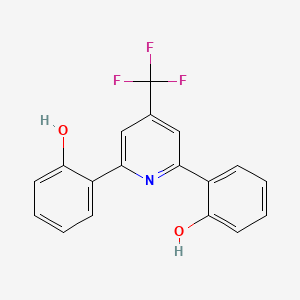
![4,4,5,5-Tetramethyl-2-[2-(methylperoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B15147687.png)
![N-[2-(4-Amino-phenyl)-acetyl]-methanesulfonamide](/img/structure/B15147690.png)

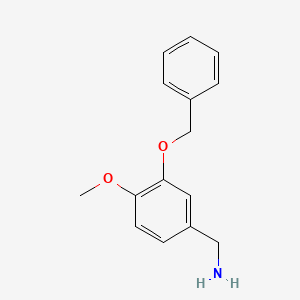

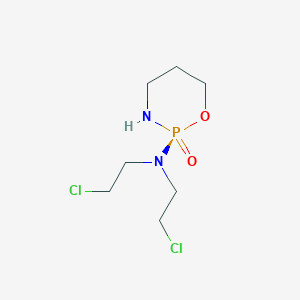

![3,5-Bis[(4-fluorophenyl)methylidene]-1-[(1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methyl]piperidin-4-one](/img/structure/B15147733.png)
